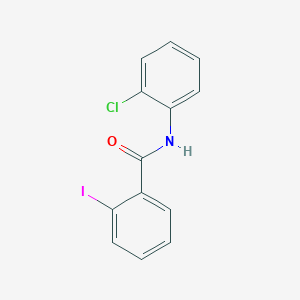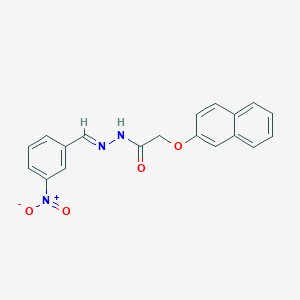
(4Z)-4-(4-butoxybenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of substituents: The butoxyphenyl and tert-butylphenyl groups are introduced through substitution reactions, often using reagents like butyl bromide and tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable structures makes it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: This compound is similar in structure but lacks the tert-butyl group.
(4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H27NO3 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H27NO3/c1-5-6-15-27-20-13-7-17(8-14-20)16-21-23(26)28-22(25-21)18-9-11-19(12-10-18)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3/b21-16- |
Clé InChI |
OYGMKORAXOTYEQ-PGMHBOJBSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11688887.png)

![2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11688901.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)




![N'-(2,4-dichlorobenzoyl)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B11688958.png)



